6-(Aminomethyl)spiro[3.4]octan-5-ol hydrochloride

spirocyclic building block amino alcohol scaffold medicinal chemistry

Fragment-based screening campaigns requiring saturated 3D scaffolds face limited availability of spirocyclic amino alcohols with orthogonal functional handles. This compound addresses that gap with a fully sp³-hybridized spiro[3.4]octane core bearing a vicinal 5-OH/6-CH₂NH₂ motif. - Bidentate hydrogen-bonding geometry (3 HBD, 2 HBA; TPSA 46.3 Ų) for SAR studies and metal-chelation probes. - Free 5-OH enables esterification, etherification, or oxidation-eliminating one synthetic step vs. ketone or amine congeners. - LogP 1.31 supports cellular permeability for PROTAC linker or bifunctional molecule design. Supplied as research-grade building block with batch-to-batch consistency for library synthesis.

Molecular Formula C9H18ClNO
Molecular Weight 191.7
CAS No. 2241128-47-0
Cat. No. B2872872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Aminomethyl)spiro[3.4]octan-5-ol hydrochloride
CAS2241128-47-0
Molecular FormulaC9H18ClNO
Molecular Weight191.7
Structural Identifiers
SMILESC1CC2(C1)CCC(C2O)CN.Cl
InChIInChI=1S/C9H17NO.ClH/c10-6-7-2-5-9(8(7)11)3-1-4-9;/h7-8,11H,1-6,10H2;1H
InChIKeyJCMLDVUMVYRRST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Aminomethyl)spiro[3.4]octan-5-ol Hydrochloride


6-(Aminomethyl)spiro[3.4]octan-5-ol hydrochloride is a saturated spirocyclic amino alcohol hydrochloride salt belonging to the spiro[3.4]octane class. It contains a cyclobutane ring spiro-fused to a cyclopentane ring, bearing an aminomethyl group at the 6-position and a hydroxyl group at the 5-position, forming a 1,2-amino alcohol motif [1]. The compound has a molecular formula of C9H18ClNO, a molecular weight of 191.70 g/mol, and is supplied as a research-grade building block (typical purity ≥95%) . Its LogP is computed as 1.31 and its topological polar surface area as 46.3 Ų [1].

6-(Aminomethyl)spiro[3.4]octan-5-ol HCl vs. Analogs


Within the spiro[3.4]octane amino alcohol family, systematic variation of the amino and hydroxyl positions, ring size, and spiro-junction stereochemistry profoundly alters hydrogen-bonding geometry, conformational preferences, and LogP. The target compound's unique 5-hydroxy/6-aminomethyl substitution creates a vicinal amino alcohol motif that is absent in regioisomers such as {2-aminospiro[3.4]octan-2-yl}methanol hydrochloride (CAS 1889883-79-7) or 5-(1-aminopropan-2-yl)spiro[3.4]octan-5-ol . Substitution at different positions yields different vectors for hydrogen bond donor/acceptor presentation in three-dimensional space, which is critical when the scaffold is used to probe structure-activity relationships (SAR) or as a fragment in medicinal chemistry campaigns. The following evidence, although currently limited to class-level inference and computed physicochemical properties, delineates the quantifiable boundaries of differentiation.

6-(Aminomethyl)spiro[3.4]octan-5-ol HCl: Evidence vs. Analogs


Vicinal 1,2-Amino Alcohol Motif

6-(Aminomethyl)spiro[3.4]octan-5-ol hydrochloride presents a vicinal (1,2) amino alcohol motif with three hydrogen bond donors (one from NH2, one from OH, one from HCl) and two acceptors. By contrast, the regioisomer {2-aminospiro[3.4]octan-2-yl}methanol hydrochloride (CAS 1889883-79-7) bears the amino and hydroxyl groups on the same carbon, producing a geminal amino alcohol with a fundamentally different hydrogen-bonding topology . The computed topological polar surface area (TPSA) of the target compound is 46.3 Ų [1].

spirocyclic building block amino alcohol scaffold medicinal chemistry

Alcohol vs. Ketone/Amine Functional Group

The target compound contains a secondary alcohol at the 5-position of the spiro[3.4]octane core. Two direct analogs exist commercially: the ketone congener 6-(aminomethyl)spiro[3.4]octan-5-one (CAS 2387158-38-3, C9H15NO, MW 153.22) , and the amine congener 6-(aminomethyl)spiro[3.4]octan-5-amine (CAS 2639439-33-9, C9H18N2, MW 154.25) . The alcohol provides a hydrogen bond donor (not present in the ketone) and a distinct oxidation state and polarity compared to the amine.

chemotype differentiation functional group vector building block selection

Spiro[3.4]octane Scaffold Conformation

The spiro[3.4]octane core comprises a four-membered (cyclobutane) and a five-membered (cyclopentane) ring sharing a single quaternary carbon. This specific ring combination yields a different spatial orientation of substituents compared to spiro[2.5]octane systems (e.g., 1-(aminomethyl)spiro[2.5]octan-6-ol hydrochloride, CAS 2248290-92-6) or spiro[3.3]heptane cores . The target compound's fraction of sp³-hybridized carbons is 1.0 (fully saturated), and it contains exactly 2 rings and 1 rotatable bond, contributing to a defined conformational ensemble [1].

spirocyclic scaffold 3D diversity conformational restriction

Lipophilicity & Permeability Profile

The target compound has a computed octanol/water partition coefficient (LogP) of 1.31 and a TPSA of 46.3 Ų [1]. These values place it within a favorable range for passive membrane permeability under Lipinski-like guidelines, while its fully saturated carbon skeleton (fraction C(sp³) = 1.0) correlates with improved solubility and reduced aromatic ring count compared to heteroaromatic building blocks [2]. Azaspiro analogs (e.g., 2-aminomethyl-6-boc-6-aza-spiro[3.4]octane) introduce additional nitrogen atoms that increase TPSA and reduce LogP, altering permeability and solubility profiles.

ADME properties LogP permeability lead-likeness

6-(Aminomethyl)spiro[3.4]octan-5-ol Hydrochloride Applications


SAR Exploration with 1,2-Amino Alcohol Motif

The 5-OH/6-CH₂NH₂ vicinal arrangement enables the compound to serve as a bidentate ligand or hydrogen-bonding scaffold in SAR studies. Research teams investigating metal chelation, enzyme inhibition, or receptor binding where precise spatial presentation of hydrogen bond donors and acceptors is required would benefit from this specific regioisomer over geminal or non-vicinal amino alcohol analogs. The three hydrogen bond donors (NH₂, OH, HCl) and two acceptors provide a defined interaction pattern computable at TPSA = 46.3 Ų [1].

Synthetic Diversification via Alcohol Handle

The 5-hydroxyl group provides a site for esterification, etherification, oxidation to the ketone, or activation as a leaving group. This functional handle distinguishes the compound from the ketone congener (CAS 2387158-38-3) and the amine congener (CAS 2639439-33-9) . Medicinal chemistry groups synthesizing compound libraries where the 5-position requires further elaboration should preferentially procure this alcohol rather than the ketone or amine, reducing synthetic step count by at least one transformation.

Fragment-Based Drug Discovery

With a fraction of sp³-hybridized carbons of 1.0, LogP of 1.31, and TPSA of 46.3 Ų, this fully saturated spiro[3.4]octane core aligns with fragment-lead-like property guidelines [1][2]. It occupies a region of three-dimensional chemical space distinct from planar heteroaromatic fragments and from other spiro systems (e.g., spiro[2.5]octane or spiro[3.3]heptane). Fragment screening libraries seeking to increase three-dimensional diversity while maintaining favorable permeability parameters should include this scaffold.

PROTAC & Bifunctional Linker Design

The defined exit vectors from the spiro[3.4]octane core, combined with the synthetic handles at the 5-OH and 6-CH₂NH₂ positions, make this compound a candidate for use as a rigid linker element in proteolysis-targeting chimeras (Protacs) or other bifunctional molecules. The 1.31 LogP and moderate TPSA suggest compatibility with cellular permeability requirements for such large molecules, though direct experimental confirmation is lacking and would need to be established in the user's laboratory.

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